molecular formula C16H13ClN2O3S B11597256 N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B11597256
M. Wt: 348.8 g/mol
InChI Key: SKZRLVGCRBYEDI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both benzothiazole and acetamide functional groups in its structure suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-chloroacetyl chloride, under acidic conditions.

    Substitution Reaction: The 5-chloro-2-methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting 5-chloro-2-methoxyaniline with the benzothiazole intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the substituted benzothiazole with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzothiazole ring, resulting in amine or alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The benzothiazole moiety is known to interact with various biological targets, making it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research has shown that benzothiazole derivatives can act as enzyme inhibitors, receptor modulators, and anti-inflammatory agents.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or inhibit enzyme activity by binding to the active site. The acetamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: Lacks the 5-chloro-2-methoxyphenyl group, which may reduce its biological activity.

    N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group, potentially altering its chemical and biological properties.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to the presence of both the 5-chloro-2-methoxyphenyl and benzothiazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a versatile compound for scientific research and industrial use.

Properties

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C16H13ClN2O3S/c1-22-13-7-6-10(17)8-11(13)18-15(20)9-19-12-4-2-3-5-14(12)23-16(19)21/h2-8H,9H2,1H3,(H,18,20)

InChI Key

SKZRLVGCRBYEDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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